molecular formula C26H22N4O4 B2916462 3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206989-60-7

3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B2916462
CAS番号: 1206989-60-7
分子量: 454.486
InChIキー: BAENSHJFJKHBQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a dione moiety. The structure is further modified by a 3,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked 3-methoxyphenyl substituent at position 1. Quinazoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

特性

CAS番号

1206989-60-7

分子式

C26H22N4O4

分子量

454.486

IUPAC名

3-(3,5-dimethylphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-16-11-17(2)13-19(12-16)30-25(31)21-9-4-5-10-22(21)29(26(30)32)15-23-27-24(28-34-23)18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3

InChIキー

BAENSHJFJKHBQR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a quinazoline backbone substituted with a 3,5-dimethylphenyl group and a 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. This unique structure is anticipated to contribute to its biological activity by interacting with various biological targets.

Table 1: Structural Characteristics of the Compound

ComponentDescription
Core StructureQuinazoline-2,4(1H,3H)-dione
Substituents3-(3,5-dimethylphenyl), 3-(3-methoxyphenyl)
Functional GroupsOxadiazole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives:

  • Method : Agar well diffusion method was employed to assess antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Findings : Compound 15 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm and MIC values of 75 mg/mL .

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans1177

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. The compound's structural features suggest potential interactions with cancer cell targets.

Research Findings on Anticancer Activity

A study focused on the synthesis and evaluation of quinazoline derivatives indicated that certain compounds demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies provide insights into how the compound interacts at a molecular level.

Key Findings from Molecular Docking

  • Target Enzyme : DNA gyrase
  • Binding Affinity : The docking results showed favorable interactions with DNA gyrase, which is crucial for bacterial DNA replication .
  • Implications : This suggests that the compound could be developed as an antibacterial agent by targeting bacterial DNA replication mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

A comparative analysis with analogous quinazoline and heterocyclic derivatives highlights distinct structural features and inferred biological implications:

Compound Name / Class Core Structure Substituents Reported Activity Source of Evidence
Target Compound Quinazoline-2,4-dione 3-(3,5-dimethylphenyl), 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) Hypothesized EPI* or kinase inhibition N/A
Alkylaminoquinazoline Derivatives Quinazoline Morpholine-propyl chain Enhanced EPI activity against P. aeruginosa
Imazaquin Quinoline-imidazolone 4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl Herbicidal (ALS inhibitor)
Tetrazol-Pyrazol Hybrids (e.g., 4g, 4h) Pyrazol-tetrazol Coumarin-benzodiazepine/oxazepine Antimicrobial (synthetic focus)

*EPI: Efflux Pump Inhibitor

Research Findings:

Quinazoline Derivatives as EPIs: The target compound shares structural homology with alkylaminoquinazoline EPIs, which synergize with antibiotics by blocking bacterial efflux pumps . However, the absence of a morpholine-propyl chain (critical for EPI efficacy in ) and the presence of the 1,2,4-oxadiazole group suggest divergent mechanisms. The oxadiazole’s electron-withdrawing nature may enhance membrane interaction but reduce solubility compared to morpholine-containing analogs.

Heterocyclic Hybrids :
Tetrazol-pyrazol hybrids () prioritize bulky aromatic systems (e.g., coumarin-benzodiazepine) for antimicrobial activity, whereas the target compound’s smaller 3-methoxyphenyl-oxadiazole substituent may favor target specificity over broad-spectrum effects.

Agricultural vs. Pharmaceutical Design: Imazaquin (), a quinoline-imidazolone herbicide, highlights the role of fused heterocycles in agrochemicals. In contrast, the target compound’s oxadiazole and methoxy groups align with medicinal chemistry strategies to optimize pharmacokinetics (e.g., blood-brain barrier penetration).

Hypothesized Mechanism and Limitations

  • Mechanistic Insights : The 1,2,4-oxadiazole ring may act as a bioisostere for ester or amide groups, improving metabolic stability. The 3-methoxyphenyl group could engage in π-π stacking with enzyme active sites, akin to coumarin derivatives in .
  • Limitations: No direct in vitro or in vivo data for the target compound are available in the provided evidence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。